

Technical Support Center: GSK1059865 Dose-Response Curve Analysis

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Compound of Interest

Compound Name: GSK1059865

Cat. No.: B15620036

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing **GSK1059865** in their experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is **GSK1059865** and what is its primary mechanism of action?

GSK1059865 is a potent and highly selective antagonist of the Orexin 1 Receptor (OX1R).^[1]
^[2] Orexin receptors are G protein-coupled receptors (GPCRs) that are activated by the neuropeptides orexin-A and orexin-B. By binding to OX1R, **GSK1059865** blocks the downstream signaling typically initiated by orexin binding. This antagonism has been shown to influence reward-seeking behaviors and is a valuable tool for studying the orexin system's role in various physiological processes.^{[2][3]}

Q2: What kind of dose-response relationship should I expect with **GSK1059865**?

GSK1059865 exhibits a complex dose-response profile. At lower concentrations (in the nanomolar range), it often displays non-surmountable antagonism. This is characterized by a rightward shift in the agonist dose-response curve accompanied by a depression of the maximal response. At higher micromolar concentrations, it can transition to a surmountable antagonism profile, showing a parallel rightward shift of the agonist curve without a reduction in the maximum response.^[1]

Q3: What are the typical in vitro assays used to characterize **GSK1059865**?

The most common in vitro assays for **GSK1059865** include:

- **Functional Assays:** These assays measure the cellular response to OX1R activation in the presence of the antagonist. A widely used method is the calcium mobilization assay in cells recombinantly expressing OX1R.
- **Radioligand Binding Assays:** These assays determine the affinity of **GSK1059865** for the OX1R by measuring its ability to displace a radiolabeled ligand.

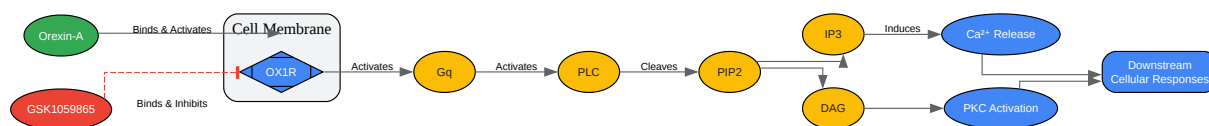
Quantitative Data Summary

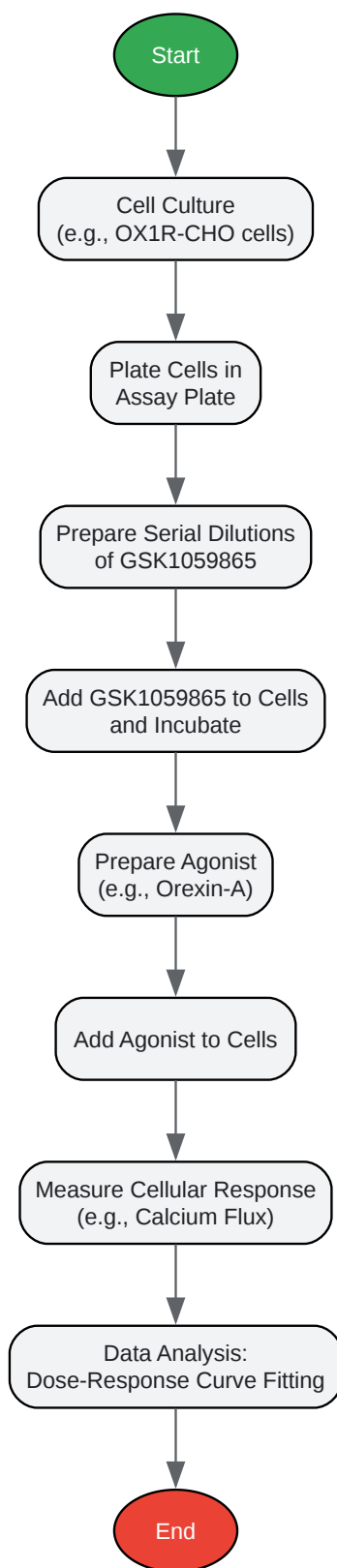
The following table summarizes key quantitative parameters for **GSK1059865**. Please note that these values can vary depending on the specific experimental conditions, such as the cell line, agonist used, and assay format.

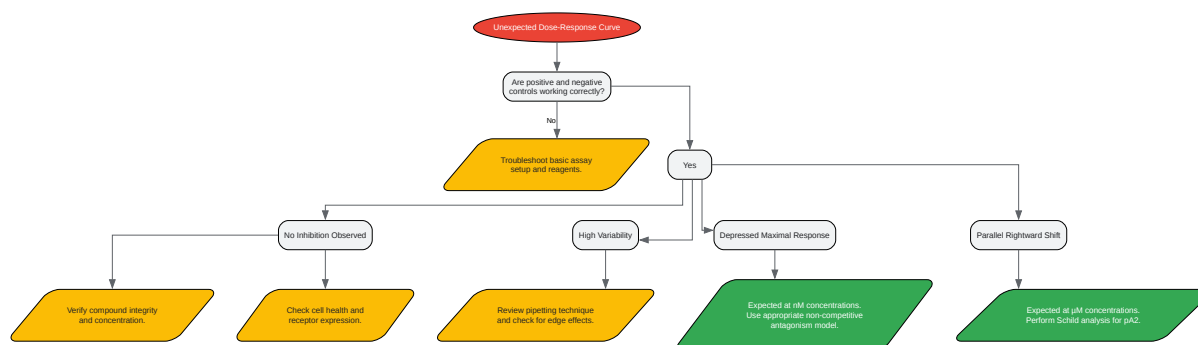
Parameter	Value	Assay Type	Cell Line	Notes
pKb	8.77 ± 0.12	Functional Antagonism	Not Specified	The pKb value is a measure of the antagonist's potency.[1]
Antagonism Profile	Non-surmountable (nM range)	Functional Antagonism	Not Specified	Causes a dose-dependent rightward shift of the agonist EC50 and a decrease in the maximal response.[1]
Antagonism Profile	Surmountable (μM range)	Functional Antagonism	Not Specified	Produces a parallel rightward shift of the agonist EC50 with no depression of the maximal response.[1]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the orexin signaling pathway and a typical experimental workflow for dose-response analysis of **GSK1059865**.







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References

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- 2. The highly selective orexin/hypocretin 1 receptor antagonist GSK1059865 potentially reduces ethanol drinking in ethanol dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The highly selective orexin/hypocretin 1 receptor antagonist GSK1059865 potentially reduces ethanol drinking in ethanol dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
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